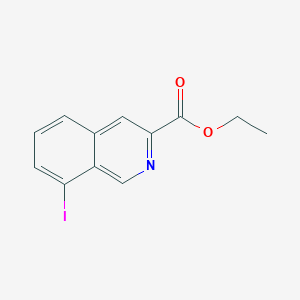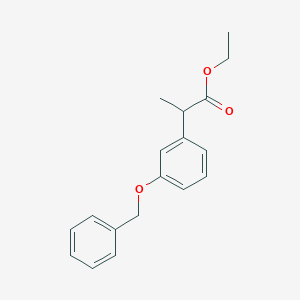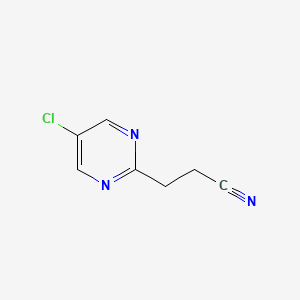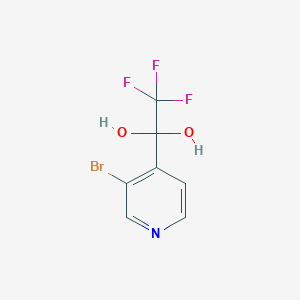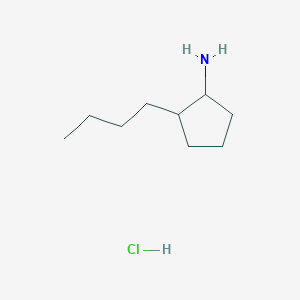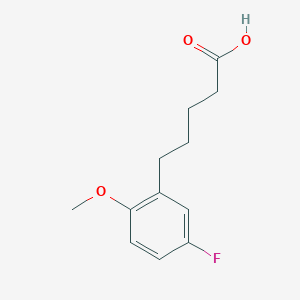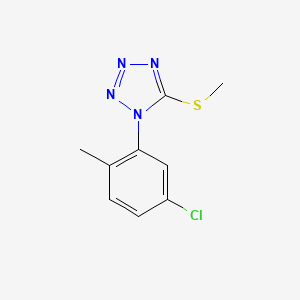
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a methylthio group
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and methylthiocyanate.
Formation of Intermediate: The amine group of 5-chloro-2-methylphenylamine reacts with methylthiocyanate to form an intermediate thiourea derivative.
Cyclization: The thiourea derivative undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sodium azide), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)-5-(methylsulfonyl)-1H-tetrazole: Contains a methylsulfonyl group instead of a methylthio group, potentially altering its oxidation state and reactivity.
1-(5-Chloro-2-methylphenyl)-5-(methylamino)-1H-tetrazole: Features a methylamino group, which may influence its hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9ClN4S |
|---|---|
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
1-(5-chloro-2-methylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H9ClN4S/c1-6-3-4-7(10)5-8(6)14-9(15-2)11-12-13-14/h3-5H,1-2H3 |
InChI-Schlüssel |
GEDVJSCKGYTVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)

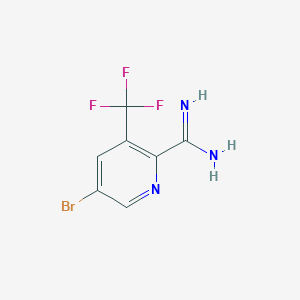
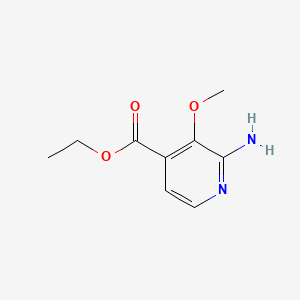
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)
